Heliotropinone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

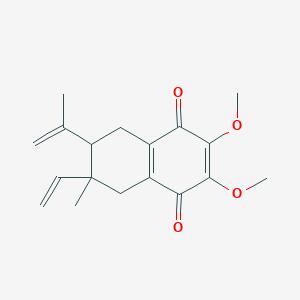

Heliotropinone A, also known as this compound, is a useful research compound. Its molecular formula is C18H22O4 and its molecular weight is 302.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Heliotropinone A exhibits significant pharmacological properties, making it a candidate for therapeutic use. Research has highlighted several key areas:

- Antimicrobial Activity : Studies have shown that extracts from Heliotropium indicum, which contains this compound, demonstrate antibacterial properties against various pathogens. This validates its traditional use in treating skin infections and rashes .

- Anti-inflammatory Effects : Compounds derived from Heliotropium indicum have been investigated for their anti-inflammatory potential. The presence of fatty acids such as palmitate and linoleic acid in the plant suggests a biochemical basis for these effects, supporting its use in managing conditions like hypertension .

- Cytotoxicity Studies : In vitro studies have indicated that this compound may possess cytotoxic properties against cancer cell lines, warranting further investigation in cancer therapy .

Industrial Applications

This compound is primarily recognized for its applications in the fragrance and flavor industries due to its pleasant aroma reminiscent of heliotrope flowers.

- Fragrance Industry : this compound is used as a synthetic fragrance component, contributing to the powdery and sweet notes in perfumes. Its ability to mimic natural floral scents makes it a valuable ingredient in cosmetic formulations .

- Flavoring Agent : The compound is also utilized as a flavoring agent in food products. Its sweet and floral characteristics enhance the sensory profiles of various consumables .

Biosynthesis and Production

Recent advancements in biosynthesis techniques have improved the production efficiency of this compound.

- Biotechnological Synthesis : Research has demonstrated the successful biosynthesis of heliotropin using engineered Escherichia coli strains. This method allows for higher yields and more sustainable production processes compared to traditional chemical synthesis methods .

| Parameter | Value |

|---|---|

| Maximum Yield | 96.02% |

| Space-Time Yield | 3.89 g/L/h |

| Final Concentration | 19.45 g/L |

Case Studies

Several case studies illustrate the practical applications and benefits of this compound:

-

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of Heliotropium indicum extracts, significant inhibition was observed against Staphylococcus aureus and Escherichia coli, reinforcing its traditional medicinal uses . -

Case Study 2: Flavor Enhancement

A comparative analysis of flavor profiles revealed that products containing this compound were preferred by consumers for their enhanced sweetness and floral notes, leading to increased market demand in the food industry .

Propiedades

Fórmula molecular |

C18H22O4 |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

7-ethenyl-2,3-dimethoxy-7-methyl-6-prop-1-en-2-yl-6,8-dihydro-5H-naphthalene-1,4-dione |

InChI |

InChI=1S/C18H22O4/c1-7-18(4)9-12-11(8-13(18)10(2)3)14(19)16(21-5)17(22-6)15(12)20/h7,13H,1-2,8-9H2,3-6H3 |

Clave InChI |

KUMTUFPJQNENGL-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C1CC2=C(CC1(C)C=C)C(=O)C(=C(C2=O)OC)OC |

Sinónimos |

7-Isopropenyl-2,3-dimethoxy-methyl-6-vinyl-5,6,7,8-tetrahydronaphthalene-1,4-dione heliotropinone A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.